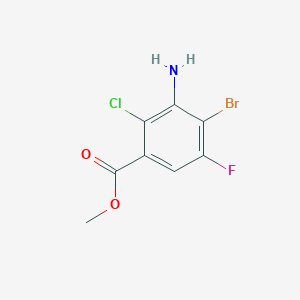
Methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate is an organic compound with the molecular formula C8H6BrClFNO2 It is a derivative of benzoic acid, featuring multiple substituents including amino, bromo, chloro, and fluoro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, a suitable benzoic acid derivative, undergoes nitration to introduce a nitro group.
Halogenation: The nitro compound is then subjected to halogenation reactions to introduce bromo, chloro, and fluoro substituents.
Reduction: The nitro group is reduced to an amino group using reducing agents such as tin and hydrochloric acid.
Esterification: Finally, the carboxylic acid group is esterified using methanol and a strong acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromo, chloro, fluoro) can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced further to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoates, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
Methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of Methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the halogen atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-amino-4-bromo-5-chloro-3-fluorobenzoate
- Methyl 3-amino-4-fluorobenzoate
- Methyl 2-amino-4-bromo-5-fluorobenzoate
Uniqueness
Methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H6BrClFNO2 |
|---|---|
Poids moléculaire |
282.49 g/mol |
Nom IUPAC |
methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate |
InChI |
InChI=1S/C8H6BrClFNO2/c1-14-8(13)3-2-4(11)5(9)7(12)6(3)10/h2H,12H2,1H3 |
Clé InChI |
AZPVSPILKQOENW-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(C(=C1Cl)N)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















